N'-[(E)-(5-methylfuran-2-yl)methylidene]pentanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]PENTANOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of hydrazides with aldehydes or ketones, forming a stable azomethine linkage. Schiff bases have gained significant attention due to their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]PENTANOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol, methanol, or acetic acid under reflux conditions. The general reaction scheme is as follows:
- Dissolve the hydrazide in ethanol.
- Add the aldehyde or ketone to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum.
Industrial Production Methods
Industrial production of Schiff base hydrazones may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts, such as acids or bases, can also be employed to accelerate the reaction rate and improve yield. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]PENTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized hydrazone derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]PENTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific optical, electronic, or mechanical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]PENTANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]PENTANOHYDRAZIDE is unique due to the presence of the 5-methyl-2-furyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar Schiff base hydrazones.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pentanamide |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-5-11(14)13-12-8-10-7-6-9(2)15-10/h6-8H,3-5H2,1-2H3,(H,13,14)/b12-8+ |
InChI Key |
NRJDTWFJENANDS-XYOKQWHBSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=CC=C(O1)C |
Canonical SMILES |
CCCCC(=O)NN=CC1=CC=C(O1)C |
Origin of Product |
United States |
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